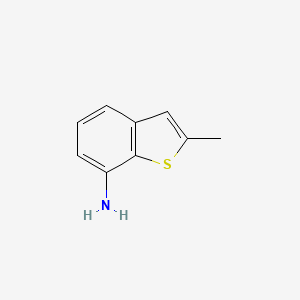![molecular formula C13H21NO B13180191 (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)
(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with a 3-methylbutoxy group and an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(3-Methylbutoxy)benzaldehyde.
Reductive Amination: The key step involves the reductive amination of 4-(3-Methylbutoxy)benzaldehyde with ®-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of (1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Employing high-throughput screening to identify optimal reaction conditions, including temperature, solvent, and catalyst concentration.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction of the phenyl ring or the amine group can be achieved using hydrogenation or hydride donors.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products:
Oxidation Products: Formation of imines or oxides.
Reduction Products: Formation of reduced amines or hydrogenated phenyl derivatives.
Substitution Products: Functionalized phenyl derivatives with various substituents.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms.
Biochemical Probes: Utilized as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Agrochemicals: Potential application in the synthesis of agrochemical agents.
Wirkmechanismus
The mechanism of action of (1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptors to alter their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- (1R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine
- (1R)-1-[4-(Methoxy)phenyl]ethan-1-amine
- (1R)-1-[4-(Ethoxy)phenyl]ethan-1-amine
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., trifluoromethyl, methoxy, ethoxy) distinguishes these compounds.
- Chemical Properties: Variations in substituents lead to differences in chemical reactivity and physical properties.
- Biological Activity: Each compound may exhibit unique biological activities due to differences in molecular interactions and target specificity.
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine |
InChI |
InChI=1S/C13H21NO/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
BXDVYYXCTVFKDC-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)OCCC(C)C)N |
Kanonische SMILES |
CC(C)CCOC1=CC=C(C=C1)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)
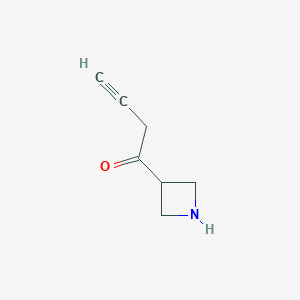
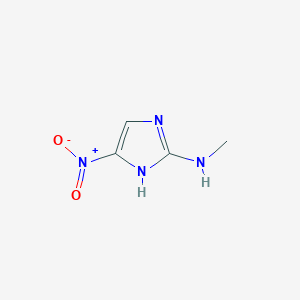
![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
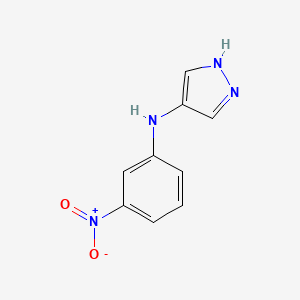
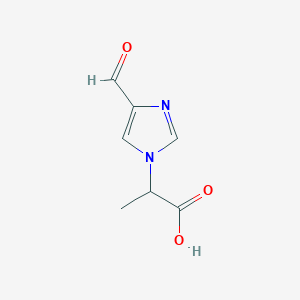
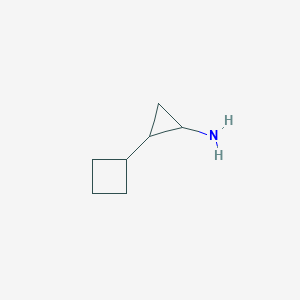
![2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride](/img/structure/B13180154.png)
![7-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13180158.png)
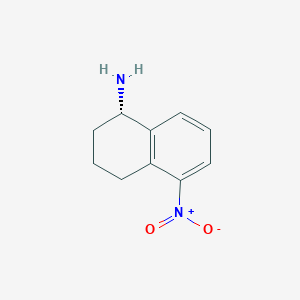
![N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide](/img/structure/B13180172.png)
